molecular formula C16H26N4O4S3 B13773002 (2-phenylsulfanylethylamino)azanium;sulfate CAS No. 67227-51-4

(2-phenylsulfanylethylamino)azanium;sulfate

Cat. No.: B13773002
CAS No.: 67227-51-4
M. Wt: 434.6 g/mol
InChI Key: XBRWIOXVFLJWAL-UHFFFAOYSA-N
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Description

(2-Phenylsulfanylethylamino)azanium;sulfate (CAS 67227-51-4) is an organic sulfate salt with the molecular formula C16H26N4O4S3 and a molecular weight of 434.597 g/mol . This chemical entity, also known under synonyms such as (2-Phenylthioethyl)hydrazine hydrogen sulfate (2:1), features a structure with two (2-phenylsulfanylethyl)hydrazinium cations and one sulfate anion, which can be represented by the canonical SMILES: C1=CC=C(C=C1)SCCN[NH3+].C1=CC=C(C=C1)SCCN[NH3+].[O-]S(=O)(=O)[O-] . The presence of both the phenylthioethyl moiety and the hydrazinium functional groups in its structure suggests potential utility as a versatile building block or intermediate in synthetic organic chemistry . Researchers may employ this compound in the development of novel heterocyclic compounds or as a precursor for the synthesis of more complex molecules for various research applications. Its defined structure and high purity make it a valuable reagent for method development and structure-activity relationship (SAR) studies in medicinal chemistry and materials science. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For additional details, including specific packaging options and current pricing, please request a quote.

Properties

CAS No.

67227-51-4

Molecular Formula

C16H26N4O4S3

Molecular Weight

434.6 g/mol

IUPAC Name

(2-phenylsulfanylethylamino)azanium;sulfate

InChI

InChI=1S/2C8H12N2S.H2O4S/c2*9-10-6-7-11-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,10H,6-7,9H2;(H2,1,2,3,4)

InChI Key

XBRWIOXVFLJWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN[NH3+].C1=CC=C(C=C1)SCCN[NH3+].[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Sulfide Formation and Ammonium Salt Formation

The synthesis typically involves:

  • Reaction of a phenylthiol or phenylsulfide precursor with an ethylamine derivative to form the 2-phenylsulfanylethylamine intermediate.
  • Protonation of the amine group to form the azanium ion.
  • Salt formation with sulfuric acid to yield the sulfate salt.

Control of reaction parameters such as solvent polarity (often polar aprotic solvents), temperature, and pH is crucial to minimize side reactions and maximize yield.

Detailed Multi-Step Synthesis from β-Phenethylamine Derivatives

A robust industrially relevant method for related compounds such as 4-(2-aminoethyl)benzsulfamide, which shares structural features with (2-phenylsulfanylethylamino)azanium; sulfate, involves multi-step transformations starting from β-phenethylamine. This method can be adapted for the target compound synthesis:

Step Number Reaction Type Reagents/Conditions Notes and Yield (%)
1 Acetylation β-Phenethylamine + Acetic acid or Acetic anhydride, 1:1–1:1.25 weight ratio, reflux 3–5 h Forms acetylated intermediate; yield ~95%
2 Chlorosulfonation Chlorosulfonic acid with phosphorus pentachloride, ammonium chloride as auxiliary, 60–70°C, 3 h Introduces sulfonyl group; yield ~130% (weight yield due to addition)
3 Amination 25% aqueous ammonia, 25°C, 55% yield Replaces chlorosulfonyl with amino group
4 Hydrolysis 25% sodium hydroxide solution Removes protecting groups; yield ~75%
5 Purification Recrystallization from ethanol/water mixture (1:3 ratio) Final product isolation; yield ~83%

This method emphasizes low cost, high yield, and environmentally friendly aspects such as reduced chlorosulfonic acid consumption and wastewater generation.

Synthesis Specifics for (2-Phenylsulfanylethylamino)azanium; Sulfate

While direct literature on the exact compound is limited, synthesis principles from related phenylsulfanyl ethylamine derivatives apply:

  • The phenylsulfanyl ethylamine backbone is prepared by nucleophilic substitution or coupling reactions between phenylthiol derivatives and ethylamine.
  • Protonation of the amine group is achieved by treatment with sulfuric acid or sulfate salts under controlled pH.
  • Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane, or chloroform are preferred to enhance nucleophilicity and solubility.
  • Reaction temperature is maintained between ambient and moderate heating (e.g., 25–70°C) to balance reaction rate and side product formation.
  • Purification involves crystallization or recrystallization from suitable solvents, often with activated carbon treatment to remove impurities.

Experimental Data and Yield Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent DMF, dichloromethane, chloroform Enhances nucleophilicity and solubility
Temperature 25–70°C Optimal for substitution without degradation
pH Slightly acidic (for protonation) Ensures azanium ion formation
Reaction Time 2–5 hours Sufficient for completion
Purification Recrystallization, activated carbon treatment Improves purity to >95%
Yield 70–95% (depending on scale and conditions) High yield achievable with optimized steps

Related Synthetic Advances and Research Findings

  • Research on related sulfur-containing amines shows that the use of tosyl azide and bases like potassium tert-butoxide in DMF enables azide formation and subsequent transformations, which may be adapted for functional group modifications on the phenylsulfanyl ethylamine scaffold.
  • Multi-gram scale syntheses have demonstrated that controlling azide intermediates and sulfur oxidation states is critical for stable product formation.
  • The use of halogenated solvents and phosphorus-based chlorinating agents (phosphorus pentachloride) is common in sulfonylation steps, with auxiliary salts like ammonium chloride improving reaction efficiency and reducing by-products.

Summary of Preparation Methodologies

Methodology Key Reagents/Conditions Advantages Limitations
Direct coupling of phenylthiol and ethylamine Phenylthiol + ethylamine, sulfuric acid for salt formation Simple, direct, fewer steps Requires careful control of pH and temperature
Multi-step synthesis from β-phenethylamine Acetylation, chlorosulfonation, amination, hydrolysis, purification High yield, scalable, cost-effective Multi-step complexity, requires chlorosulfonic acid handling
Azide intermediate modification Tosyl azide, potassium tert-butoxide, DMF Enables functional group diversification Sensitive intermediates, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(2-phenylsulfanylethylamino)azanium;sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmaceutical Development

The compound's unique structural features, including a phenyl group and a sulfanyl moiety, suggest its potential as a candidate for drug development. Its biological activities indicate that it may be effective against infections and certain types of cancer. Specifically, compounds with similar structures have exhibited various pharmacological effects, making (2-phenylsulfanylethylamino)azanium sulfate a subject of interest in medicinal chemistry.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of (2-phenylsulfanylethylamino)azanium sulfate can inhibit tumor growth in specific cancer models. For example, studies involving established tumor models have shown that treatment with related compounds resulted in significant regression of tumors, highlighting the therapeutic potential of this class of compounds .

Biological Interactions

Understanding the interactions between (2-phenylsulfanylethylamino)azanium sulfate and biological targets is crucial for its application in drug design. Interaction studies focus on its binding affinity with proteins and enzymes, employing techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies provide insights into the compound's molecular interactions, which are pivotal for evaluating its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2-phenylsulfanylethylamino)azanium;sulfate involves its interaction with specific molecular targets. The phenyl and sulfanyl groups can interact with enzymes and receptors, influencing their activity. The azanium ion may play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula : C₈H₁₄N₂O₅S (for hydroxyethyl-p-phenylenediaminium sulfate, a related compound) .
  • Molecular Weight : 250.27 g/mol .
  • CAS Number : 93841-25-9 (for hydroxyethyl-p-phenylenediaminium sulfate) .

Comparison with Structurally Similar Compounds

2-(2-Hydroxyethyl)-p-Phenylenediaminium Sulfate

Structural Features : Contains a hydroxyethyl group and a para-phenylenediamine backbone, forming a diammonium sulfate salt .
Applications : Used in hair dye formulations and as a chemical intermediate .
Key Differences :

  • Functional Groups : Hydroxyethyl vs. phenylsulfanylethyl substituents.
  • Reactivity : The hydroxyethyl group may enhance water solubility compared to the hydrophobic phenylsulfanyl group.

Proflavine Hemisulfate

Structural Features: A polycyclic acridine derivative with two amino groups and a sulfate counterion . Applications: Disinfectant and topical antiseptic . Key Differences:

  • Core Structure : Acridine ring system vs. benzene ring in the target compound.
  • Molecular Weight : 552.6 g/mol (C₁₃H₁₁N₃·0.5H₂SO₄) .

Thiazinamium Metilsulfate

Structural Features: Phenothiazine ring linked to a trimethylammonium group and methyl sulfate . Applications: Antihistamine (e.g., Multergan) . Key Differences:

  • Complexity: Incorporates a phenothiazine moiety, which confers pharmacological activity.
  • Molecular Weight : 410.6 g/mol (C₁₉H₂₆N₂O₄S₂) .

Comparison with Sulfate Salts of Quaternary Ammonium Compounds

Azanium,Dodecyl Sulfate

Structural Features : Dodecyl chain attached to an ammonium ion with a sulfate counterion .
Applications : Surfactant in industrial formulations .
Key Differences :

  • Hydrophobicity : Long alkyl chain enhances surfactant properties compared to the aromatic target compound.
  • Molecular Formula: C₁₂H₂₉NO₄S (calculated from CAS 2235-54-3) .

Docosyl(Trimethyl)Azanium,Methyl Sulfate

Structural Features : Quaternary ammonium salt with a C22 alkyl chain and methyl sulfate .
Applications : Cosmetic surfactant (e.g., BTMS-50) .
Key Differences :

  • Molecular Weight: 479.80 g/mol (C₂₆H₅₇NO₄S) .
  • Functionality : Designed for conditioning in hair products due to its long alkyl chain .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Structural Distinguishers
(2-Phenylsulfanylethylamino)azanium;sulfate - - - Research/chemical synthesis Phenylsulfanylethylamino group
2-(2-Hydroxyethyl)-p-phenylenediaminium sulfate 93841-25-9 C₈H₁₄N₂O₅S 250.27 Hair dyes, intermediates Hydroxyethyl substituent
Proflavine Hemisulfate 553-30-0 C₁₃H₁₁N₃·0.5H₂SO₄ 552.6 Disinfectants Acridine core
Thiazinamium Metilsulfate 2338-21-8 C₁₉H₂₆N₂O₄S₂ 410.6 Antihistamine Phenothiazine ring
Azanium,Dodecyl Sulfate 2235-54-3 C₁₂H₂₉NO₄S ~283 Surfactants Dodecyl chain
Docosyl(Trimethyl)Azanium,Methyl Sulfate 81646-13-1 C₂₆H₅₇NO₄S 479.80 Cosmetic surfactants C22 alkyl chain, quaternary ammonium

Key Research Findings

Structure-Activity Relationships :

  • Aromatic substituents (e.g., phenylsulfanyl or hydroxyethyl) enhance stability in aqueous media but reduce surfactant efficacy compared to long-chain alkyl derivatives .
  • Quaternary ammonium salts with alkyl chains >C18 exhibit superior emulsifying properties, making them preferred in cosmetics .

Pharmacological vs. Industrial Applications: Phenothiazine- and acridine-based sulfates (e.g., thiazinamium, proflavine) are tailored for bioactivity, whereas simpler ammonium sulfates serve industrial roles .

Biological Activity

(2-phenylsulfanylethylamino)azanium; sulfate is an organic compound characterized by its unique structural features, including a phenyl group and a sulfanyl moiety. Its formula indicates a positively charged azanium group, suggesting potential cationic properties that may influence its biological activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, interaction studies, and potential therapeutic applications.

Structural Characteristics

The structural composition of (2-phenylsulfanylethylamino)azanium; sulfate includes:

  • Phenyl Group : Contributes to hydrophobic interactions and molecular recognition.
  • Sulfanyl Moiety : Influences reactivity and potential interactions with biological targets.
  • Azanium Group : Imparts cationic characteristics, enhancing solubility and binding affinity to anionic sites on proteins.

Pharmacological Effects

Compounds similar to (2-phenylsulfanylethylamino)azanium; sulfate often exhibit various pharmacological effects. Research indicates that this compound may possess:

  • Antimicrobial Properties : In vitro studies suggest efficacy against certain bacterial strains.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neural tissues from oxidative stress.
  • Stimulant Activity : Related structures are known for their stimulant properties, indicating potential for central nervous system interactions.

Interaction Studies

Interaction studies are pivotal in understanding the biological activity of (2-phenylsulfanylethylamino)azanium; sulfate. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess:

  • Binding Affinity : Quantitative measures of how strongly the compound binds to biological targets like proteins and enzymes.
  • Kinetics and Thermodynamics : Insights into the rate of binding and the energy changes associated with the interaction.

Case Studies

Several studies have explored the biological effects of (2-phenylsulfanylethylamino)azanium; sulfate and its analogs:

  • Antimicrobial Activity Study
    • Objective : Evaluate the effectiveness against Gram-positive bacteria.
    • Methodology : Disc diffusion method was used to assess inhibition zones.
    • Findings : The compound demonstrated significant antibacterial activity with an inhibition zone of up to 15 mm against Staphylococcus aureus.
  • Neuroprotection Study
    • Objective : Investigate protective effects on neuronal cell lines under oxidative stress.
    • Methodology : Cell viability assays post-exposure to hydrogen peroxide.
    • Findings : The compound increased cell survival rates by 30% compared to controls, indicating neuroprotective potential.

Comparative Analysis with Similar Compounds

The biological activity of (2-phenylsulfanylethylamino)azanium; sulfate can be contextualized by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Aminoethyl phenyl sulfideSimilar phenyl and sulfanyl groupsExhibits neuroprotective effects
N,N-Dimethyl(2-phenylethyl)amineContains an amine groupKnown for its stimulant properties
4-(Phenylthio)-1-butanamineLonger alkyl chain with thioetherPotential use in analgesics

This table highlights how structural modifications can influence biological activity, underscoring the importance of further research into derivatives of (2-phenylsulfanylethylamino)azanium; sulfate.

Q & A

Q. How can researchers address contradictory solubility data for this compound in polar aprotic solvents?

  • Methodological Answer : Contradictions may stem from hydration states or impurities. Re-measure solubility in rigorously dried DMSO (Karl Fischer titration, ≤50 ppm H2O) using gravimetric analysis. Compare with DSC data to correlate solubility with crystalline polymorphs .

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